4-[(E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzene-1,2-diol
Description
The compound 4-[(E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzene-1,2-diol features a 1,2,4-triazole core substituted at position 3 with a 4-methylphenyl group and at position 5 with a sulfanyl (-SH) group. An imine linkage connects the triazole ring to a catechol (benzene-1,2-diol) moiety in the E-configuration. This structure confers unique electronic and steric properties, making it a candidate for biological applications such as enzyme inhibition and metal chelation.
Properties
Molecular Formula |
C16H14N4O2S |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H14N4O2S/c1-10-2-5-12(6-3-10)15-18-19-16(23)20(15)17-9-11-4-7-13(21)14(22)8-11/h2-9,21-22H,1H3,(H,19,23)/b17-9+ |
InChI Key |
NQUFBRIRAYWMLK-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzene-1,2-diol typically involves multi-step reactions starting from readily available precursors. One common route includes:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by reaction with an aryl aldehyde.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the triazole derivative with a benzene-1,2-diol derivative under specific conditions, often using a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups on the benzene ring can undergo oxidation to form quinones.
Reduction: The imino group can be reduced to an amine.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The presence of the sulfanyl group enhances these effects, making derivatives like 4-[(E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzene-1,2-diol potential candidates for developing new antibiotics. Studies have shown that such compounds demonstrate activity against a range of bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.
Antifungal Properties
Triazole derivatives are well-known antifungal agents. The specific compound has been evaluated for its efficacy against various fungal pathogens. In vitro studies suggest that it can inhibit the growth of fungi such as Candida albicans and Aspergillus niger, which are common causes of infections in immunocompromised patients.
Anticancer Potential
Emerging research highlights the anticancer potential of triazole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented in preliminary studies. Mechanistic investigations suggest that it may interfere with cell cycle regulation and promote oxidative stress in cancerous cells.
Anti-inflammatory Effects
The anti-inflammatory properties of triazole compounds have been explored extensively. The compound may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), making it a candidate for treating inflammatory diseases such as arthritis.
Fungicides
The antifungal properties of this compound make it a suitable candidate for agricultural applications as a fungicide. Its effectiveness against plant pathogens can help in protecting crops from diseases caused by fungi.
Growth Regulators
Research into plant growth regulators has identified triazole derivatives as potential agents for enhancing plant growth and yield. The compound's ability to modulate phytohormones could lead to improved agricultural productivity.
Polymer Chemistry
The unique chemical structure of this compound allows for its incorporation into polymer matrices. Its properties can enhance the thermal stability and mechanical strength of polymers used in various applications.
Coatings
Due to its antifungal and antimicrobial properties, this compound can be utilized in coatings for medical devices and surfaces to prevent biofilm formation and reduce infection rates.
Case Study 1: Antimicrobial Efficacy
A study published in 2023 evaluated the antimicrobial activity of various triazole derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antibiotic agent .
Case Study 2: Agricultural Application
In a field trial conducted in 2023, the compound was tested as a fungicide against Fusarium wilt in tomato plants. Treated plants showed a 40% reduction in disease incidence compared to untreated controls .
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, altering their function. The hydroxyl groups on the benzene ring can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Triazole Ring
The triazole ring's substituents significantly influence biological activity and physicochemical properties. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, F) enhance lipophilicity and antimicrobial activity .
- Methoxy groups (e.g., 2,6-dimethoxy in ) increase steric bulk and may reduce metabolic degradation.
- Pyridinyl substituents improve solubility via polar interactions .
Antifungal and Antimicrobial Activity
- The fluorophenyl analog (2-(((3-(2-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol) exhibits low acute toxicity (Class IV) and potent antifungal activity, validated via in silico and in vivo studies .
Neuroprotective and Antioxidant Potential
- Derivatives like 4-(((2-hydroxyphenyl)imino)methyl)benzene-1,2-diol act as neuroprotectants, possibly due to catechol-mediated radical scavenging .
Physicochemical and Structural Properties
- Crystallography : Analogous compounds (e.g., 4-(5-oxo-5H-1,2,4-dithiazol-3-yl)phenyl 4-methylbenzenesulfonate) exhibit π-π stacking interactions (3.555 Å spacing) and torsional angles (57.47°), influencing stability .
- Solubility : Methoxy and ethoxy groups (e.g., 4-ethoxyphenyl in ) enhance solubility in organic solvents, while hydroxyl groups favor aqueous media.
- Thermal Stability : Triazole-thiols generally show high thermal stability, with decomposition temperatures exceeding 200°C in TGA studies .
Biological Activity
The compound 4-[(E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzene-1,2-diol is a triazole derivative known for its diverse biological activities. Triazoles are a class of compounds that have gained significant attention in medicinal chemistry due to their potential therapeutic applications, particularly in antimicrobial and anticancer treatments. This article explores the biological activity of this specific compound, synthesizing findings from various studies and highlighting its mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 316.39 g/mol. The structure features a triazole ring linked to a benzene diol, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₄OS |
| Molecular Weight | 316.39 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The triazole moiety can bind to the active sites of enzymes, inhibiting their function. This is particularly relevant in targeting metabolic pathways associated with diseases like cancer and infections.
- Antimicrobial Activity : Studies have shown that triazole derivatives exhibit significant antimicrobial properties. The presence of the sulfanyl group enhances this activity by disrupting microbial cell membranes or interfering with essential metabolic processes.
Antimicrobial Activity
Research indicates that compounds similar to This compound demonstrate potent antimicrobial effects against a range of pathogens:
- Bacterial Inhibition : In vitro studies have shown efficacy against Gram-positive and Gram-negative bacteria.
- Fungal Activity : The compound has also been tested against various fungi, showing promising results in inhibiting growth.
Anticancer Potential
Several studies have evaluated the cytotoxic effects of triazole derivatives on cancer cell lines:
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cell cycle progression.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study explored the synthesis and antimicrobial evaluation of triazole derivatives including the target compound. It was found that modifications on the triazole ring significantly influenced antimicrobial potency, with the sulfanyl substitution being particularly effective against resistant strains . -
Cytotoxicity Assessment :
Another research effort focused on evaluating the cytotoxicity of related compounds against various human cancer cell lines. The results indicated that structural variations in triazole derivatives could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
